{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(4-methoxyphenyl)methanone
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Overview
Description
1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-METHOXYBENZOYL)PIPERAZINE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and methoxybenzoyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-METHOXYBENZOYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s nitro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole: Shares similar nitro and trifluoromethyl groups but differs in the presence of an imidazole ring.
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine: Contains similar nitro and trifluoromethyl groups but has a different aromatic substitution pattern.
Uniqueness
1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-METHOXYBENZOYL)PIPERAZINE is unique due to the combination of its functional groups and the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C19H17F3N4O6 |
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Molecular Weight |
454.4 g/mol |
IUPAC Name |
[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H17F3N4O6/c1-32-14-4-2-12(3-5-14)18(27)24-8-6-23(7-9-24)17-15(25(28)29)10-13(19(20,21)22)11-16(17)26(30)31/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
HSUATZDGSCMEHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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